5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a multicomponent condensation process . This process includes the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The resulting alkenes are involved in the Stork alkylation with enamine . The obtained adducts undergo intramolecular cyclotransamination with the formation of salts containing the target bicyclic structure .Molecular Structure Analysis
The molecular structure of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” is characterized by a thieno[3,2-c]pyridine core, which is a bicyclic system containing a sulfur atom . The benzyl group is attached to the 5-position of the thieno[3,2-c]pyridine core.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include condensation, Stork alkylation, and cyclotransamination . These reactions lead to the formation of the target bicyclic structure .Physical and Chemical Properties Analysis
The physical and chemical properties of “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” include its molecular formula (C14H16ClNS) and molecular weight (265.8 g/mol).Scientific Research Applications
Synthesis and Derivative Formation
5-Benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine hydrochloride and its derivatives are synthesized using various chemical reactions, serving as key intermediates in the preparation of complex heterocyclic compounds. For instance, the Bischler-Napieralski reaction has been utilized to synthesize 4-aryl and 4-alkyl-6,7-dihydrofuro[3,2-c] or thieno[3,2-c] pyridines, indicating a method for developing new derivatives with potential applications in drug development and material science (Descamps & Binon, 2010).
Key Intermediates in Drug Synthesis
This compound is pivotal in synthesizing key pharmaceutical intermediates, such as the synthesis of prasugrel's key intermediate, highlighting its role in developing antithrombotic medications (Zhong Weihui, 2013).
Antimicrobial and Anticancer Activities
Derivatives of 5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine have shown promising antimicrobial and anticancer activities. The synthesis of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones has demonstrated significant in vitro antibacterial and antifungal properties, suggesting their potential in developing new antimicrobial agents (Elgemeie et al., 2017). Furthermore, 4,5,6,7-Tetrahydrothieno-pyridine derivatives have been explored for their anticancer activity, showing the versatility of this compound in pharmacological research (Rao, Rao, & Prasad, 2018).
Fluorescence and Solid-State Properties
The compound and its derivatives have been studied for their solid-state fluorescence properties, contributing to materials science, particularly in developing new fluorescent materials for various applications (Yokota et al., 2012).
Future Directions
The future directions for “5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride” could involve further exploration of its biological activities, given the wide spectrum of biological activity exhibited by similar compounds . Additionally, the development of more efficient synthesis methods could also be a potential area of future research .
Mechanism of Action
Target of Action
The primary target of 5-Benzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine Hydrochloride is the platelets in the blood . It acts as a platelet aggregation inhibitor , which means it prevents platelets from clumping together and forming blood clots.
Mode of Action
This compound interacts with its targets (the platelets) by inhibiting their ability to aggregate or clump together . This is achieved by blocking the receptors on the platelets that are responsible for initiating the aggregation process .
Biochemical Pathways
The compound affects the blood coagulation pathway . By inhibiting platelet aggregation, it prevents the formation of blood clots, which are a key part of the coagulation process . This can have downstream effects on other processes in the body, such as the circulatory system and the heart’s function.
Result of Action
The primary result of the compound’s action is a significant decrease in the ability of platelets to aggregate . This can lead to a reduction in the formation of blood clots, which can be beneficial in conditions where there is a risk of clot formation, such as in certain cardiovascular diseases .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is stored at a temperature of +5°C and shipped at room temperature . It is also soluble in water and ethanol , which can affect its bioavailability and efficacy. The compound’s action can also be influenced by the physiological environment in the body, such as the pH of the blood and the presence of other substances that can interact with it.
Biochemical Analysis
Biochemical Properties
It is known to be a platelet modifying agent , suggesting that it interacts with enzymes, proteins, and other biomolecules involved in platelet function.
Cellular Effects
It has been shown to inhibit platelet aggregation , which suggests that it may influence cell signaling pathways, gene expression, and cellular metabolism related to platelet function.
Molecular Mechanism
Given its role as a platelet modifying agent , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to platelet function.
Properties
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS.ClH/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14;/h1-5,7,9H,6,8,10-11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXKRSKJDSEPQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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